molecular formula C7H5ClLiNO3 B13500150 Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate

Cat. No.: B13500150
M. Wt: 193.5 g/mol
InChI Key: IEVFXSNPOPWIGM-UHFFFAOYSA-M
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Description

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate is a lithium salt derived from the deprotonation of 2-[(3-chloropyridin-4-yl)oxy]acetic acid. Its molecular structure features a pyridine ring substituted with a chlorine atom at the 3-position and an oxygen-linked acetate group at the 4-position, coordinated to a lithium cation. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity of pyridine derivatives, particularly halogenated analogs, which often exhibit enhanced stability, solubility, and receptor-binding properties compared to non-halogenated counterparts.

Properties

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5 g/mol

IUPAC Name

lithium;2-(3-chloropyridin-4-yl)oxyacetate

InChI

InChI=1S/C7H6ClNO3.Li/c8-5-3-9-2-1-6(5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

IEVFXSNPOPWIGM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=CC(=C1OCC(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general procedure involves the reaction of 3-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base, followed by the addition of lithium acetate to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most closely related compounds to Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate are halogen-substituted pyridine-acetate lithium salts. A key analogue is Lithium(1+)2-(3-fluoropyridin-4-yl)acetate (CAS#: 2378501-58-5), which substitutes chlorine with fluorine at the pyridine 3-position. Below is a comparative analysis based on available data:

Property This compound Lithium(1+)2-(3-fluoropyridin-4-yl)acetate
Molecular Formula Likely C₇H₅ClLiNO₃ (inferred) C₇H₅FLiNO₂
Molecular Weight ~177.5 g/mol (calculated) 161.06 g/mol
Halogen Substituent Chlorine (Cl) Fluorine (F)
Electron-Withdrawing Effect Moderate (Cl: σₚ = 0.23) Strong (F: σₚ = 0.66)
Commercial Availability Not commercially available (research compound) Available via Aaron Chemicals LLC (50mg–1g)

Key Differences and Implications

The fluorine analogue exhibits stronger electron-withdrawing properties, which may increase acidity of adjacent protons and influence solubility or metabolic resistance .

Molecular Weight and Solubility :

  • The chlorine analogue’s higher molecular weight (~177.5 vs. 161.06 g/mol) suggests differences in lipophilicity, which could affect membrane permeability in pharmacological contexts.
  • Fluorine’s smaller atomic radius may improve aqueous solubility compared to chlorine, though experimental data are lacking for direct comparison.

Synthetic Accessibility: The fluorine analogue is commercially available, indicating established synthetic routes (e.g., nucleophilic aromatic substitution or coupling reactions) .

Pharmacological Potential

While direct studies on this compound are absent, structurally related pyridine-acetate derivatives are explored for:

  • Central Nervous System (CNS) Modulation : Fluorinated pyridines are investigated as GABA receptor modulators, with fluorine’s electronegativity enhancing binding affinity .
  • Agrochemical Uses : Chlorinated pyridines are common in herbicides (e.g., picloram), where chlorine’s steric bulk improves target specificity.

Stability and Reactivity

  • Lithium Coordination : The lithium cation likely enhances solubility in polar solvents, a feature shared with other lithium carboxylates (e.g., lithium acetate).
  • Halogen-Driven Reactivity : Chlorine’s propensity for nucleophilic substitution could make the compound a precursor for further functionalization, whereas fluorine’s inertness may limit reactivity .

Limitations and Knowledge Gaps

  • Data Scarcity: No peer-reviewed studies or patents directly address this compound, necessitating extrapolation from analogues.

Biological Activity

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate is a lithium salt that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits unique properties due to the presence of both lithium ions and a chloropyridine moiety, which contribute to its interaction with various biological targets.

This compound is synthesized through the reaction of lithium hydroxide with 2-[(3-chloropyridin-4-yl)oxy]acetic acid. The synthesis is characterized by mild reaction conditions, making it suitable for laboratory-scale production. The resulting compound features a lithium cation paired with an anion that includes a chloropyridine group, which is known for its potential biological activity.

The biological activity of this compound is primarily linked to its potential as an anti-inflammatory agent . Compounds containing chloropyridine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation and pain pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory activity against these enzymes, leading to reduced production of prostaglandins, mediators of inflammation .

Anti-inflammatory Activity

Research indicates that this compound shows significant potential in reducing inflammation. The compound's interaction with COX enzymes suggests a mechanism whereby it can modulate inflammatory responses effectively. This property positions it as a candidate for further development in treating inflammatory conditions.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics and bioavailability of this compound is essential for assessing its therapeutic potential. Studies on related compounds indicate that the incorporation of lithium ions may enhance solubility and bioavailability compared to other similar compounds lacking this feature .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:

Compound Name Structure Similarity Notable Properties
5-Chloro-2-methyl-3-pyridinecarboxylic acidStructure0.86Anti-inflammatory
2-(4-Chloropyridin-2-yl)acetic acid hydrochlorideStructure0.85Antimicrobial activity
5-Chloro-3-methylpyridine-2-carboxylic acidStructure0.80Potential herbicide
2-(6-Chloropyridin-2-yl)acetic acidStructure0.77Inhibitor of COX enzymes

This table highlights how this compound stands out due to the presence of lithium ions, which may enhance its biological activity compared to other chloropyridine derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of COX Enzymes : Research has shown that chloropyridine derivatives can inhibit COX enzymes effectively, suggesting that this compound may exhibit similar properties .
  • Binding Affinity Studies : Interaction studies have focused on understanding how this compound binds to biological targets involved in inflammatory pathways, with preliminary findings indicating significant binding affinity .

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